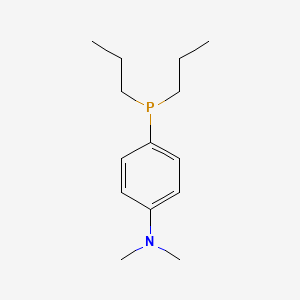
4-(Dipropylphosphanyl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dipropylphosphanyl)-N,N-dimethylaniline is an organophosphorus compound that features a phosphanyl group attached to an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dipropylphosphanyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with dipropylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. Common solvents used include tetrahydrofuran or dichloromethane, and the reaction may be catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 4-(Dipropylphosphanyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphanyl group can coordinate with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Halogenating agents like bromine or chlorinating agents can be employed.
Coordination: Transition metal salts such as palladium chloride or nickel acetate are commonly used.
Major Products:
Oxidation: Phosphine oxide derivatives.
Substitution: Halogenated aniline derivatives.
Coordination: Metal-phosphine complexes.
科学研究应用
4-(Dipropylphosphanyl)-N,N-dimethylaniline has several applications in scientific research:
Catalysis: It can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.
Industrial Applications: It can be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-(Dipropylphosphanyl)-N,N-dimethylaniline largely depends on its role in specific reactions. As a ligand, it can coordinate with metal centers, influencing the electronic environment and reactivity of the metal. This coordination can facilitate various catalytic processes, including hydrogenation, cross-coupling, and polymerization reactions.
相似化合物的比较
Triphenylphosphine: Another widely used phosphine ligand with different steric and electronic properties.
Triethylphosphine: Similar in structure but with ethyl groups instead of propyl groups.
N,N-Dimethylaniline: Lacks the phosphanyl group but shares the aniline core structure.
Uniqueness: 4-(Dipropylphosphanyl)-N,N-dimethylaniline is unique due to the presence of both the phosphanyl and aniline groups, which confer distinct reactivity and coordination properties. This dual functionality makes it a versatile compound in various chemical applications.
属性
CAS 编号 |
21304-65-4 |
|---|---|
分子式 |
C14H24NP |
分子量 |
237.32 g/mol |
IUPAC 名称 |
4-dipropylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H24NP/c1-5-11-16(12-6-2)14-9-7-13(8-10-14)15(3)4/h7-10H,5-6,11-12H2,1-4H3 |
InChI 键 |
XZVBOKFVYWSNNI-UHFFFAOYSA-N |
规范 SMILES |
CCCP(CCC)C1=CC=C(C=C1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)

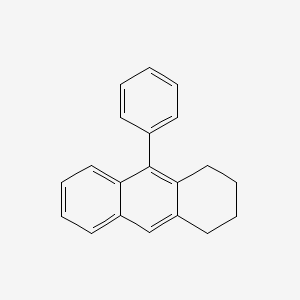
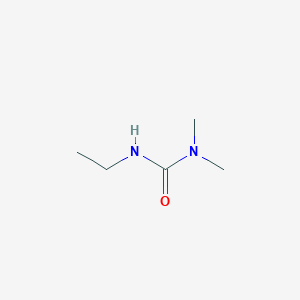
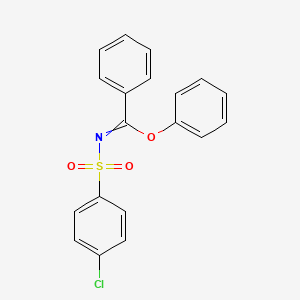
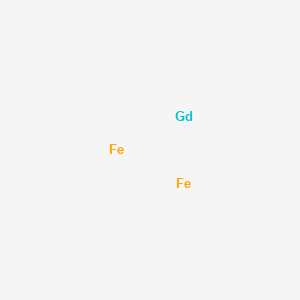
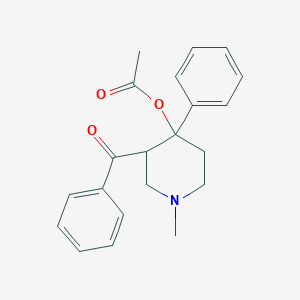
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)

